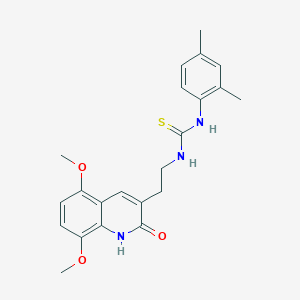
2-Butylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Boronic acids, including 2-butylboronic acid, are generally synthesized through reactions involving organometallic compounds . The synthesis of boronic acids is relatively simple and well-known . They can also be synthesized through the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of this compound is C4H11BO2 . It has a molecular weight of 101.94 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is MACOIFNUPFKZEI-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property has been utilized in various applications, such as the development of sensors and drug delivery systems .Physical And Chemical Properties Analysis
This compound has a molecular weight of 101.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are 102.0852098 g/mol .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Highly Active Catalysts for Dehydrative Amide Condensation Primary alkylboronic acids, including butylboronic acid, have been identified as highly active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids, outperforming previously reported arylboronic acids. These catalysts have been successfully applied in large-scale synthesis, demonstrating their practical utility in chemical manufacturing processes (Yamashita et al., 2013).
Chemical Synthesis and Reactions
Synthesis of Ortho-Functionalized Arylboronic Acids 2-Butylboronic acid, through its derivatives, has been instrumental in the synthesis of various ortho-functionalized arylboronic acids and related compounds. This showcases the compound's utility in the formation of complex organic structures with potential applications in diverse scientific fields (Da̧browski et al., 2007).
Nanotechnology and Biomedical Applications
Nanorods for Biomedical Imaging and Therapy Phenylboronic acid-functionalized pyrene derivatives have been utilized to form nanorods with applications in biomedical imaging and photodynamic therapy. These nanorods demonstrate high specificity and efficiency in imaging cell surface sialic acids and have shown potential as candidates for effective cancer cell therapy (Li & Liu, 2021).
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 2-butylboronic acid, have gained a lot of attention for biological, medicinal, and analytical applications . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
2-Butylboronic acid is a type of organoboron compound that has been used in various areas of research . It is primarily used as a derivatization reagent in gas chromatography . It is also used as a reagent for butylboronate and is suitable for the derivatization of proximal difunctional compounds .
Mode of Action
The mode of action of this compound is based on its interaction with its targets. It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant as it allows for the formation of carbon–carbon bonds, a crucial process in organic synthesis .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared, making them environmentally benign organoboron reagents .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is significant for clinical diagnostics, providing accurate and reliable measurements for metabolic studies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including exceptionally mild and functional group tolerant reaction conditions . .
Biochemische Analyse
Biochemical Properties
The role of 2-Butylboronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to form reversible covalent complexes with diols and strong Lewis bases . This property allows this compound to interact with various biomolecules, including enzymes and proteins that contain these functional groups . The nature of these interactions is typically non-covalent and reversible, which can influence the activity of these biomolecules .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with other biomolecules. In the context of Suzuki-Miyaura cross-coupling reactions, this compound participates in transmetalation, a process where it transfers its boron atom to a metal catalyst . This reaction is crucial for the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under neutral conditions but can degrade under acidic or basic conditions
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that this compound could potentially interact with various enzymes and cofactors
Eigenschaften
IUPAC Name |
butan-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-3-4(2)5(6)7/h4,6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACOIFNUPFKZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88496-88-2 |
Source


|
| Record name | 2-Butylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

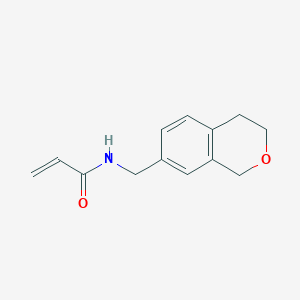
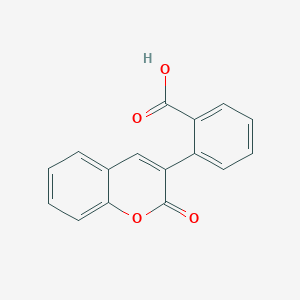
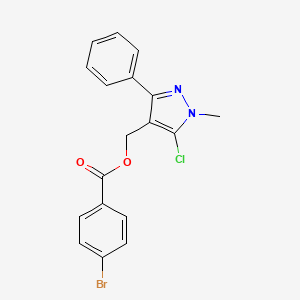
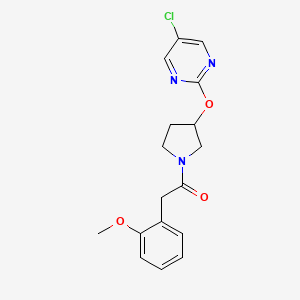
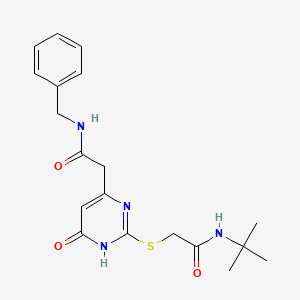
![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)

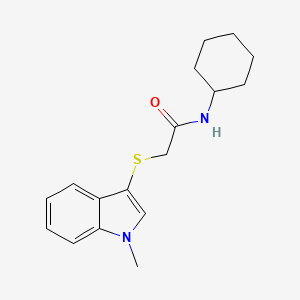


![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
